molecular formula C10H10ClN3 B165016 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine CAS No. 126417-82-1

3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine

Cat. No. B165016
CAS RN: 126417-82-1
M. Wt: 207.66 g/mol
InChI Key: ZSFCXTGPGSAWFT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, also known as CMP, is a synthetic compound used in a variety of scientific research applications. It is a white, crystalline substance with a molecular weight of 250.3 g/mol and a melting point of 192-194°C. CMP is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an inhibitor of enzymes. Its unique properties make it useful in a number of scientific research applications.

Scientific Research Applications

Antimicrobial and Anticancer Activity

A study synthesized derivatives of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, which showed significant antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity compared to the reference drug, doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural Analysis and Crystallography

Another study focused on the regiospecific synthesis and crystallographic analysis of related compounds, highlighting the importance of accurate structure determination for these chemicals (Kumarasinghe, Hruby, & Nichol, 2009).

Synthesis of Pyrazolo[1,5-a] Pyrimidines

The synthesis and characterization of 6-arylsubstituted pyrazolo[1,5-a] pyrimidines were reported, showcasing the versatility of the compound in creating new derivatives with potential biological activities (Li-feng, 2011).

Reaction with Dimedone

A reaction of this compound with dimedone produced tricyclic compounds, emphasizing the compound's reactivity and potential in synthesizing complex structures (Quiroga et al., 1998).

Isostructural Synthesis

Research demonstrated the isostuctural synthesis involving the compound, which is significant for understanding molecular conformations and interactions in crystal structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Crystal X-Ray Diffraction Study

The compound was also used in a Schiff base, analyzed through single-crystal X-ray diffraction, contributing to the understanding of its structural properties (Sharma et al., 2014).

Bioactivity Studies

Further research evaluated the bioactivities of pyrazole derivatives, including anticancer, antifungal, and antibacterial activities, identifying pharmacophore sites (Titi et al., 2020).

Lung Cancer Cell Inhibition

Novel derivatives were synthesized, showing potential inhibition against A549 lung cancer cells, indicating the compound's role in cancer research (Zhang et al., 2008).

properties

IUPAC Name

5-(4-chlorophenyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-14-10(12)6-9(13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFCXTGPGSAWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370669
Record name 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126417-82-1
Record name 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(4-Chloro-phenyl)-3-oxo-propionitrile (1.8 g, 10 mmol) and N-Methylhydrazine (1 mL, excess) in EtOH (30 mL) was stirred to reflux 3 hours. After cooling the precipitate was filtered off, to give the title compound (950 mg, 4.6 mmol) as white crystals in a 46% yield.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
N-Methylhydrazine
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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